molecular formula C5H8IN3 B8461114 2-(4-Iodo-imidazol-1-yl)ethylamine

2-(4-Iodo-imidazol-1-yl)ethylamine

Cat. No.: B8461114
M. Wt: 237.04 g/mol
InChI Key: HYNMFJVHFLDDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-imidazol-1-yl)ethylamine is a chemical compound that features an imidazole ring substituted with an iodine atom at the 4-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-imidazol-1-yl)ethylamine typically involves the iodination of an imidazole derivative followed by the introduction of the ethylamine group. One common method includes the following steps:

    Iodination: The imidazole ring is iodinated at the 4-position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Alkylation: The iodinated imidazole is then reacted with an ethylamine derivative under basic conditions to introduce the ethylamine group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-Azido-imidazol-1-yl)-ethylamine.

Scientific Research Applications

2-(4-Iodo-imidazol-1-yl)ethylamine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of imidazole derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-imidazol-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethylamine group can interact with receptor sites, modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-imidazol-1-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.

    2-(4-Chloro-imidazol-1-yl)-ethylamine: Contains a chlorine atom at the 4-position.

    2-(4-Fluoro-imidazol-1-yl)-ethylamine: Features a fluorine atom at the 4-position.

Uniqueness

2-(4-Iodo-imidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. Iodine is larger and more polarizable than other halogens, potentially leading to stronger interactions with molecular targets and different reactivity patterns in chemical reactions.

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

2-(4-iodoimidazol-1-yl)ethanamine

InChI

InChI=1S/C5H8IN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2

InChI Key

HYNMFJVHFLDDMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCN)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of [2-(4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester (6.154 g; 18.253 mmol) in DCM (200 ml) was added slowly 4N HCl in dioxane (91 ml; 364 mmol). The resulting suspension was stirred at 0° C. for 15 min., then at rt for 1 h. The volatiles were removed under reduced pressure, then under HV. The product 2-(4-iodo-imidazol-1-yl)-ethylamine was obtained as a colorless solid (5.690 g; 100%; presence of 2 eq. of HCl). LC-MS: tR=0.15 min.; [M+H]+=238.14 g/mol.
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